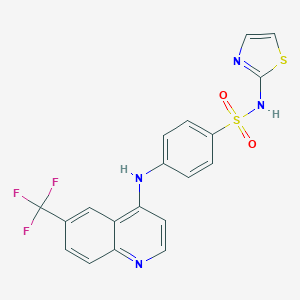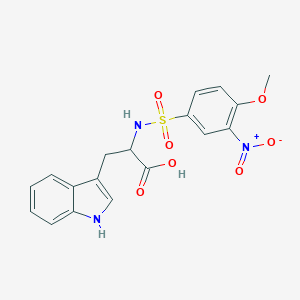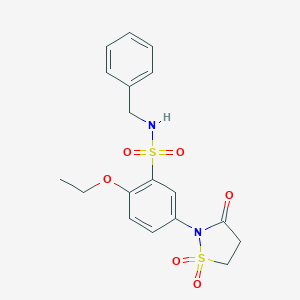
N-(thiazol-2-yl)-4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiazol-2-yl)-4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound has shown promising results in various studies and has been used in a wide range of research applications. In
Mécanisme D'action
The mechanism of action of N-(thiazol-2-yl)-4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. It also inhibits the activity of calcium channels, which are important for neuronal signaling and muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(thiazol-2-yl)-4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide depend on the specific research application. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, it has been shown to modulate synaptic transmission and neuronal excitability. In immunology, it has been shown to inhibit T cell activation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(thiazol-2-yl)-4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity. It is also relatively easy to synthesize and can be obtained in large quantities. However, it has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on N-(thiazol-2-yl)-4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide. These include further studies on its mechanism of action, its potential use in combination with other drugs for cancer treatment, and its potential use in the treatment of neurological and immunological disorders. Additionally, further research is needed to fully understand the toxicity and safety of this compound.
Méthodes De Synthèse
The synthesis of N-(thiazol-2-yl)-4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide involves the reaction of 4-amino-6-(trifluoromethyl)quinoline with thiazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product.
Applications De Recherche Scientifique
N-(thiazol-2-yl)-4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide has been used in various scientific research applications, including cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurology, it has been used to study the role of calcium channels in neuronal signaling and synaptic transmission. In immunology, it has been used to investigate the role of protein kinase C in T cell activation and differentiation.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S2/c20-19(21,22)12-1-6-16-15(11-12)17(7-8-23-16)25-13-2-4-14(5-3-13)30(27,28)26-18-24-9-10-29-18/h1-11H,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWPRQZCSOFKEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiazol-2-yl)-4-((6-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-cyclohexyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349540.png)
![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)
![5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B349552.png)

![7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B349576.png)
![N-[3-(dimethylamino)propyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B349584.png)
![Tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethylcarbamate](/img/structure/B349586.png)
![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)

![5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B349591.png)

![9-(4-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349611.png)
![{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B349615.png)
